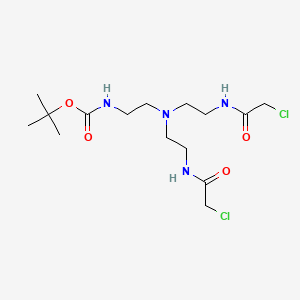
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid” is a chemical compound with the CAS Number: 1803591-24-3 . It has a molecular weight of 156.18 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid” is 1S/C8H12O3/c1-2-7-6 (8 (9)10)4-3-5-11-7/h2-5H2,1H3, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid” include a molecular weight of 156.18 , a storage temperature of 4 degrees Celsius , and a physical form of powder .Scientific Research Applications
Hydroxyl-Protecting Reagent
6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid: , due to its structural similarity to 3,4-Dihydro-2H-pyran , may serve as a hydroxyl-protecting reagent in organic synthesis. This application is crucial for protecting reactive functional groups during various chemical reactions to prevent unwanted side reactions or degradation .
Synthesis of Tetrahydropyranylated Products
The compound could be used to synthesize tetrahydropyranylated products from alcohols in the presence of catalysts such as phenolsulfonic acid-formaldehyde resin. This process is significant in the production of various pharmaceuticals and fine chemicals .
Intermediate in Synthetic Chemistry
As an intermediate in synthetic chemistry, 6-Ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid could be involved in the total synthesis of complex molecules such as (−)-daurichromenic acid and its analogues, which have potential pharmacological applications .
Catalyst in Domino Reactions
The compound might act as a catalyst in titanocene-catalyzed reductive domino reactions, which are used to create gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides. Such reactions are valuable for developing new materials and chemicals with unique properties .
properties
IUPAC Name |
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTARHXIOFZCHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CCCO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3,4-dihydro-2H-pyran-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-oxocyclohexyl)methyl]formamide](/img/structure/B1431998.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B1431999.png)


![4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene](/img/structure/B1432006.png)


![3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol](/img/structure/B1432009.png)




